molecular formula C8H11N11O B14493009 2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one CAS No. 63436-12-4

2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one

Cat. No.: B14493009
CAS No.: 63436-12-4
M. Wt: 277.25 g/mol
InChI Key: NLCZNUKGNHSAJT-UHFFFAOYSA-N
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Description

2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine core with multiple amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-triaminopyrimidine with hydrazine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Properties

CAS No.

63436-12-4

Molecular Formula

C8H11N11O

Molecular Weight

277.25 g/mol

IUPAC Name

2,4-diamino-5-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N11O/c9-3-1(4(10)15-7(12)14-3)18-19-2-5(11)16-8(13)17-6(2)20/h(H6,9,10,12,14,15)(H5,11,13,16,17,20)

InChI Key

NLCZNUKGNHSAJT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N=NC2=C(N=C(NC2=O)N)N

Origin of Product

United States

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